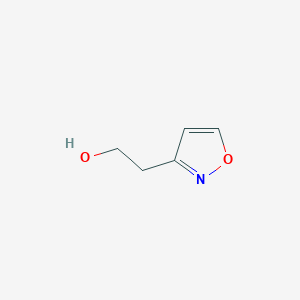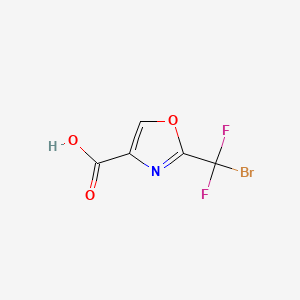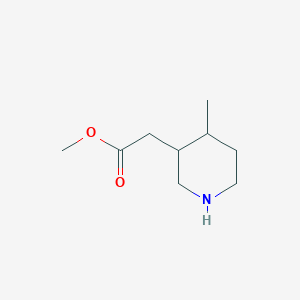![molecular formula C13H14F3NO2 B13533750 rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be promoted by visible light irradiation, allowing for the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions . Industrial production methods often leverage these synthetic routes due to their efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving the use of oxidizing agents such as peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, sodium trifluoromethanesulfinate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the study of radical trifluoromethylation and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can participate in electron transfer reactions, forming radical intermediates that can further react with other molecules. This process is often facilitated by visible light irradiation, which promotes the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions .
Comparison with Similar Compounds
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can be compared to other trifluoromethylated compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in similar synthetic methodologies.
Trifluoromethyl amines: These compounds also feature the trifluoromethyl group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrrolidine ring, offering distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
HXQXFJKEWKTQMV-WDEREUQCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


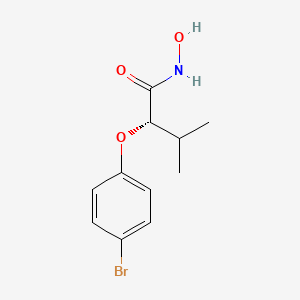
![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
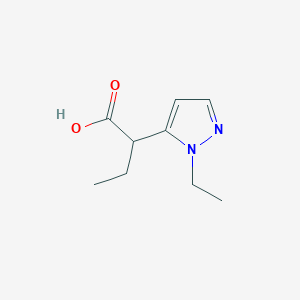
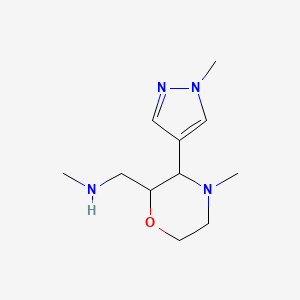
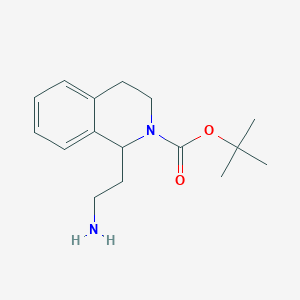
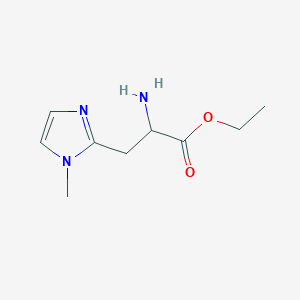
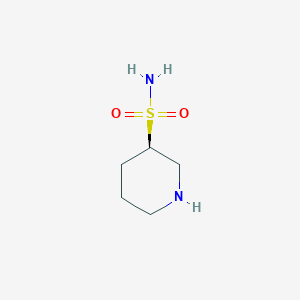
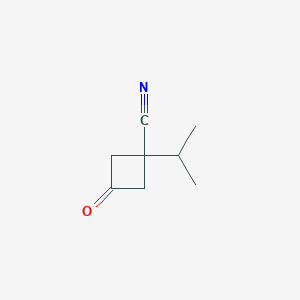
![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
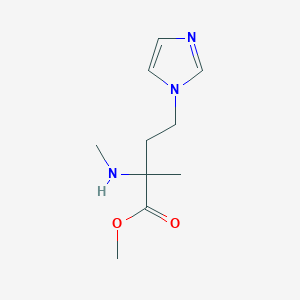
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
